![molecular formula C24H20S3Si B14465189 Phenyl[tris(phenylsulfanyl)]silane CAS No. 65849-32-3](/img/structure/B14465189.png)
Phenyl[tris(phenylsulfanyl)]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[tris(phenylsulfanyl)]silane is an organosilicon compound characterized by a silicon atom bonded to a phenyl group and three phenylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl[tris(phenylsulfanyl)]silane can be synthesized through a multi-step process involving the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the introduction of phenylsulfanyl groups. The general synthetic route involves:
Formation of Phenylsilane: Phenylmagnesium bromide reacts with silicon tetrachloride to form phenylsilane.
Introduction of Phenylsulfanyl Groups: Phenylsilane is then treated with phenylsulfanyl chloride under controlled conditions to yield this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Phenyl[tris(phenylsulfanyl)]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organosilicon compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
Phenyl[tris(phenylsulfanyl)]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which Phenyl[tris(phenylsulfanyl)]silane exerts its effects involves interactions with various molecular targets and pathways. The phenylsulfanyl groups can participate in redox reactions, while the silicon atom can form stable bonds with other elements, facilitating the formation of complex structures.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Structurally similar but lacks the phenylsulfanyl groups.
Tris(phenylsulfanyl)silane: Similar but without the phenyl group attached to the silicon atom.
Uniqueness
Phenyl[tris(phenylsulfanyl)]silane is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
65849-32-3 |
|---|---|
Fórmula molecular |
C24H20S3Si |
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
phenyl-tris(phenylsulfanyl)silane |
InChI |
InChI=1S/C24H20S3Si/c1-5-13-21(14-6-1)25-28(24-19-11-4-12-20-24,26-22-15-7-2-8-16-22)27-23-17-9-3-10-18-23/h1-20H |
Clave InChI |
PMMXBZBWTHPXBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


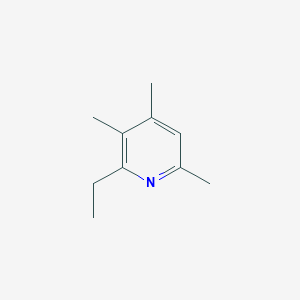

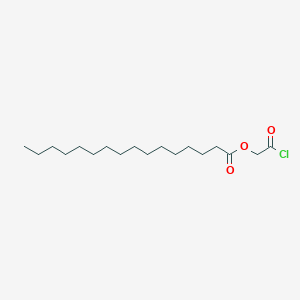
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
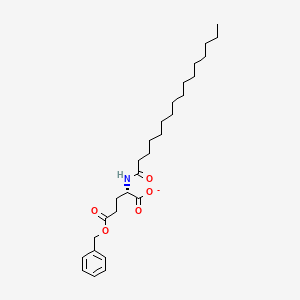

![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)
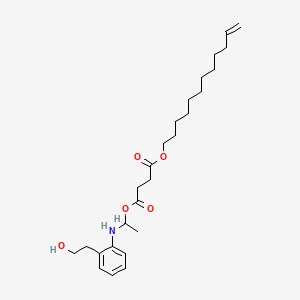
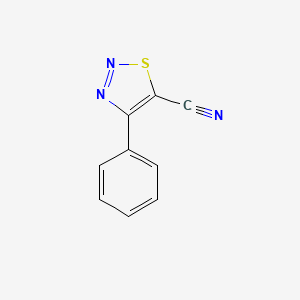
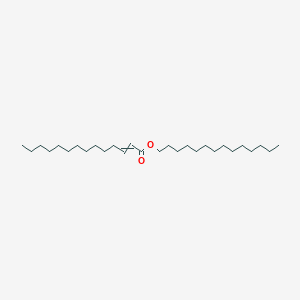
![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
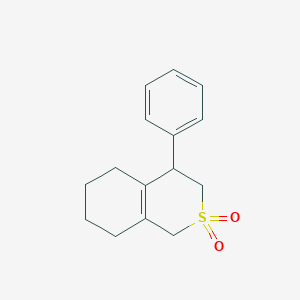
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
